molecular formula C13H17NO4 B12914536 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 6278-76-8

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B12914536
CAS No.: 6278-76-8
M. Wt: 251.28 g/mol
InChI Key: UTGHRSAEFPGUFV-UHFFFAOYSA-N
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Description

Properties

CAS No.

6278-76-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H17NO4/c1-7-2-3-10(15)9(4-7)11(16)5-8-6-12(17)14-13(8)18/h7-9H,2-6H2,1H3,(H,14,17,18)

InChI Key

UTGHRSAEFPGUFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidine-2,5-dione ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound features a pyrrolidine ring substituted with both a 2-oxoethyl group and a 5-methyl-2-oxocyclohexyl group. This unique structure contributes to its biological activity and versatility in synthetic applications.

Medicinal Chemistry

  • Bioactive Properties :
    • Pyrrolidine derivatives are known for their potential biological activities, including enzyme inhibition and receptor binding. Research indicates that compounds like 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione may exhibit significant pharmacological effects due to their structural features .
  • Drug Development :
    • The compound is utilized as a building block in the synthesis of more complex molecules that can serve as potential drug candidates. Its ability to interact with various biological targets makes it an attractive candidate for further exploration in drug discovery .

Chemical Synthesis

  • Synthetic Intermediates :
    • This compound serves as an intermediate in the synthesis of other chemical entities. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of diverse derivatives .

Industrial Applications

  • Chemical Manufacturing :
    • Due to its unique properties, 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione is employed in the production of specialty chemicals and materials. Its role as a precursor in industrial processes highlights its significance beyond academic research .

Case Study 1: Enzyme Inhibition Studies

A study investigated the enzyme inhibition potential of various pyrrolidine derivatives, including 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione. The results indicated significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural and Functional Group Variations

Below is a comparative analysis of key pyrrolidine-2,5-dione derivatives:

Compound Name Molecular Formula Key Structural Features Applications/Activity Molecular Weight Rotatable Bonds PSA (Ų)
Target Compound C₁₃H₁₇NO₄ Cyclohexyl ketone, pyrrolidine-2,5-dione core Synthetic intermediate, catalyst 251.28 3 ~63.7
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones Variable Thiazolidinone ring, aryl groups, sulfur substituents Antimicrobial, antitumor ~350–400 5–7 ~90–120
5-Ethyl 2-methyl 3,3-dicyano-pyrrolidine-2,5-dicarboxylate (3c) C₂₁H₂₃N₃O₆ Ester groups, cyano substituents Intermediate for bioactive molecules 436.15 8 ~110
Pyrazoline-substituted pyrrolidine-2,5-dione hybrids (e.g., Compound S2) C₂₃H₂₀FN₃O₃ Pyrazoline ring, fluorophenyl group Antitumor (IC₅₀: 0.78 μM in MCF7 cells) 429.42 6 ~85
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Variable Indole moiety, arylpiperazine groups 5-HT1A/SERT receptor ligands ~350–450 4–6 ~70–100

Key Differences and Implications

Bioavailability and Molecular Properties
  • The target compound has a low molecular weight (251.28) and moderate rotatable bonds (3), aligning with Veber’s rule for oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) . In contrast, derivatives like 3c (8 rotatable bonds, PSA ~110) may exhibit reduced permeability despite acceptable PSA.
  • Pyrazoline-substituted hybrids (e.g., S2) balance moderate PSA (~85) with antitumor potency, suggesting optimized bioavailability for therapeutic use .

Research Findings and Trends

  • Antitumor Activity : Pyrazoline-pyrrolidine-dione hybrids demonstrate significant cytotoxicity, with Compound S2 showing IC₅₀ values <1 μM in breast cancer cells .
  • Synthetic Efficiency: Thiazolidinone derivatives () are synthesized via streamlined methods, contrasting with the multi-step routes for pyrazoline hybrids.

Biological Activity

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings regarding the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with both a 2-oxoethyl group and a 5-methyl-2-oxocyclohexyl group. Its molecular formula is C13H15N1O3C_{13}H_{15}N_{1}O_{3} with a molecular weight of approximately 251.278 g/mol . The unique structure contributes to its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this specific compound, exhibit significant anticancer activity. The mechanism of action is primarily through the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity on A549 Cells

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The following table summarizes the findings:

Compound IDConcentration (µM)Viability (%)Remarks
310066Significant reduction in viability
Control-100Baseline for comparison
Cisplatin10050Standard chemotherapeutic agent

The results indicated that compound 3 significantly reduced cell viability compared to control, suggesting promising anticancer properties .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. It was tested against various multidrug-resistant bacterial strains.

Antimicrobial Efficacy

The following table outlines the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low
Klebsiella pneumoniae16High

These results indicate that the compound exhibits varying levels of antimicrobial activity, particularly against Klebsiella pneumoniae, which is notable for its resistance to multiple drugs .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural features. Research indicates that modifications to the substituents on the pyrrolidine ring can enhance or diminish biological efficacy.

Key Findings:

  • Substituent Effects: The presence of specific functional groups (e.g., halogens, alkyl chains) can significantly alter the potency of these compounds.
  • Steric Factors: The spatial arrangement of atoms within the molecule plays a critical role in determining its interaction with biological targets .

Q & A

Advanced Research Question

  • Chiral Auxiliaries : Use (S)-5-(trityloxymethyl)-2-pyrrolidinone to enforce specific configurations .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
  • Diastereoselective Crystallization : Separate intermediates based on solubility differences, as shown for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

What mechanisms underlie the dual affinity of pyrrolidine-2,5-dione derivatives for 5-HT1A and SERT?

Advanced Research Question

  • 5-HT1A Binding : The pyrrolidine-2,5-dione core mimics the indole ring of serotonin, forming π-π interactions with Phe361 in the receptor .
  • SERT Inhibition : Arylpiperazine side chains block substrate access to the serotonin transporter’s central binding site .
    Mutagenesis studies (e.g., Ala127Val in SERT) and radioligand competition assays (Ki values) validate these interactions .

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